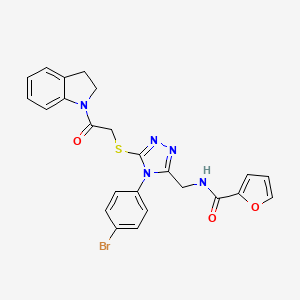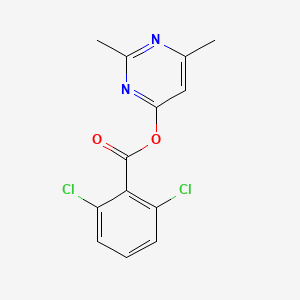
2,6-Dimethyl-4-pyrimidinyl 2,6-dichlorobenzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethyl-4-pyrimidinyl 2,6-dichlorobenzenecarboxylate, also known as DCMU, is a chemical compound with the molecular formula C13H10Cl2N2O2 . It is a herbicide that belongs to the family of substituted urea compounds.
Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-Dimethyl-4-pyrimidinyl 2,6-dichlorobenzenecarboxylate include its molecular formula C13H10Cl2N2O2 and molecular weight 297.14 .Wissenschaftliche Forschungsanwendungen
Chemistry and Properties of Pyrimidine Derivatives
Pyrimidine derivatives, including those similar to 2,6-Dimethyl-4-pyrimidinyl 2,6-dichlorobenzenecarboxylate, play a significant role in the field of chemistry due to their versatile properties. The preparation, properties, and applications of pyrimidine and its complexes have been extensively reviewed, highlighting their importance in spectroscopy, magnetic properties, and biological and electrochemical activities. These reviews identify gaps in research that suggest areas of potential interest for future investigations, including the exploration of unknown analogues of pyrimidine derivatives (Boča, Jameson, & Linert, 2011).
Application in Synthesis of Medicinal Compounds
Pyrimidine cores are essential precursors in the medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Their scaffolds are extensively studied for the development of drugs, highlighting the significance of hybrid catalysts in synthesizing pyrimidine scaffolds. This research underscores the role of pyrimidine derivatives in the synthesis of pharmacologically active compounds, suggesting a potential area of application for 2,6-Dimethyl-4-pyrimidinyl 2,6-dichlorobenzenecarboxylate in drug development (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials
The integration of pyrimidine fragments into π-extended conjugated systems is of great value for creating novel optoelectronic materials. Research has shown that quinazolines and pyrimidines, including derivatives similar to 2,6-Dimethyl-4-pyrimidinyl 2,6-dichlorobenzenecarboxylate, are important in the development of luminescent small molecules and chelate compounds. These compounds have applications in organic light-emitting diodes (OLEDs), image sensors, and photoelectric conversion elements, demonstrating the potential of pyrimidine derivatives in the field of advanced materials science (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Eigenschaften
IUPAC Name |
(2,6-dimethylpyrimidin-4-yl) 2,6-dichlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-7-6-11(17-8(2)16-7)19-13(18)12-9(14)4-3-5-10(12)15/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGLOOWIWKGSPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[(4-Nitrobenzyl)thio]benzimidazo[1,2-c]quinazoline](/img/structure/B2512421.png)
![6-[4-(2-Methoxypyridin-4-yl)-3-oxopiperazine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2512422.png)

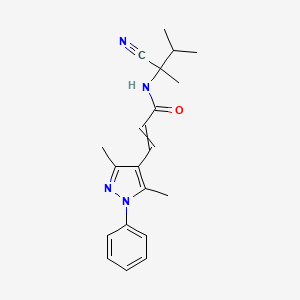
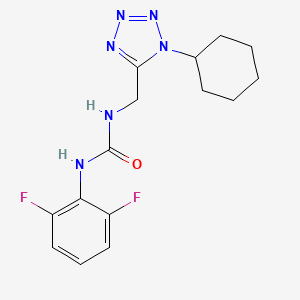

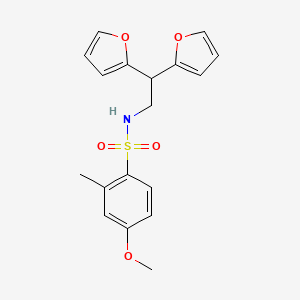
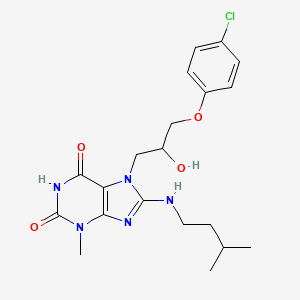

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2512434.png)
